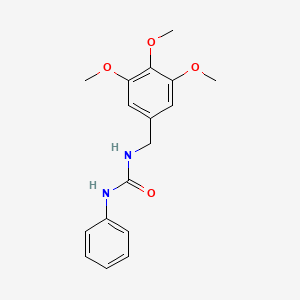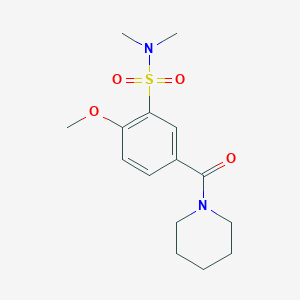
N-(5-chloro-2-methoxyphenyl)-2,3,4,5-tetrafluorobenzamide
説明
N-(5-chloro-2-methoxyphenyl)-2,3,4,5-tetrafluorobenzamide, commonly known as CTB, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
作用機序
CTB inhibits CK2 activity by binding to the ATP-binding site of the kinase. This binding prevents the transfer of the γ-phosphate of ATP to the substrate, thereby inhibiting CK2 activity. CTB has been shown to be a potent inhibitor of CK2, with an IC50 value of approximately 20 nM.
Biochemical and Physiological Effects:
CK2 has been implicated in the regulation of many cellular processes, including cell proliferation, differentiation, and apoptosis. CTB has been shown to inhibit CK2 activity in vitro and in vivo, leading to a variety of biochemical and physiological effects. For example, CTB has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models.
実験室実験の利点と制限
CTB has several advantages as a tool for studying CK2 function. It is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various biological processes. However, CTB also has some limitations. It is a relatively large molecule, which may limit its ability to penetrate cell membranes and reach intracellular targets. In addition, CTB has been shown to inhibit other kinases, including DYRK1A and PIM1, which may complicate the interpretation of results.
将来の方向性
There are several future directions for research on CTB. One direction is to develop more potent and selective inhibitors of CK2 that can overcome the limitations of CTB. Another direction is to study the role of CK2 in various disease states, including cancer, neurodegenerative diseases, and inflammatory disorders. Finally, the development of new methods for delivering CTB to intracellular targets may enhance its utility as a tool for studying CK2 function.
科学的研究の応用
CTB has been widely used in scientific research as a tool to study the role of CK2 in various biological processes. CK2 is a ubiquitous serine/threonine protein kinase that is involved in the regulation of many cellular processes, including cell proliferation, differentiation, and apoptosis. CTB has been shown to inhibit CK2 activity in vitro and in vivo, making it a valuable tool for studying CK2 function.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2,3,4,5-tetrafluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF4NO2/c1-22-10-3-2-6(15)4-9(10)20-14(21)7-5-8(16)12(18)13(19)11(7)17/h2-5H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJUWALGVJFPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C(=C2F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-(4-fluorophenyl)-3-phenylpropanamide](/img/structure/B4425103.png)

![N-cyclohexyl-2,2-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4425137.png)
![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide](/img/structure/B4425150.png)
![4-{[(1-isoxazol-3-ylethyl)(methyl)amino]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B4425161.png)
![N-cyclopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4425164.png)
![N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4425168.png)

![N-[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B4425176.png)
![N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]-2-furamide](/img/structure/B4425179.png)

![2-{4-bromo-2-[(propylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B4425195.png)
![2-(2-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4425199.png)
![N-{[1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B4425204.png)